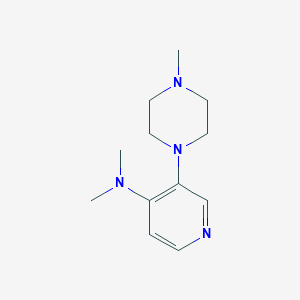

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine

Description

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine is a tertiary amine featuring a pyridine core substituted with two distinct moieties:

- Position 3: A 4-methylpiperazinyl group, which introduces a nitrogen-rich heterocycle known for enhancing solubility and bioactivity.

- Position 4: An N,N-dimethylamino group, contributing to lipophilicity and influencing pharmacokinetic properties.

Properties

CAS No. |

676144-92-6 |

|---|---|

Molecular Formula |

C12H20N4 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N,N-dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine |

InChI |

InChI=1S/C12H20N4/c1-14(2)11-4-5-13-10-12(11)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

CUFKCLQSEXDZQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CN=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with N,N-dimethyl-1,4-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Curtius Rearrangement

A one-pot Curtius rearrangement is commonly employed for synthesizing analogous compounds. For example, diphenylphosphoryl azide (DPPA) and bases like N,N-diisopropylethylamine (DIPEA) react with acid chlorides or anhydrides under thermal conditions (e.g., heating at 100°C for 12–20 hours in toluene or t-butanol/toluene mixtures) to form isocyanates. These intermediates undergo nucleophilic attack to yield carbamates or amines .

Reaction Steps :

-

Acyl azide formation : An acid chloride reacts with DPPA and a base (e.g., DIPEA) to form an acyl azide.

-

Thermal decomposition : Heating the acyl azide generates an isocyanate intermediate.

-

Hydrolysis : Acid hydrolysis of the isocyanate produces the desired amine .

Key Reagents :

-

DPPA , DIPEA, or triethylamine (base)

-

Solvents: Toluene, DMF, or acetonitrile

| Step | Reagents | Conditions |

|---|---|---|

| Acyl azide | DPPA, DIPEA | Room temperature |

| Curtius rearrangement | Heat (100°C) | Toluene or t-butanol/toluene (1:1) |

| Hydrolysis | Trifluoroacetic acid | Room temperature |

Piperazine Coupling

The 4-methylpiperazin-1-yl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. For example:

-

Halogenated pyridines (e.g., 3-bromo-N,N-dimethylpyridin-4-amine) react with 4-methylpiperazine in the presence of a base (e.g., potassium carbonate) to displace the halide, forming the target compound .

Reaction Steps :

-

Nucleophilic substitution : Halogenated pyridine reacts with piperazine under basic conditions.

-

Purification : Column chromatography or crystallization isolates the product .

Key Reagents :

-

4-methylpiperazine , halogenated pyridine derivative

-

Base: Potassium carbonate or cesium carbonate

| Step | Reagents | Conditions |

|---|---|---|

| Substitution | 4-methylpiperazine, base | Reflux in DMF or acetonitrile |

| Purification | Silica gel chromatography | Solvent gradient (e.g., DCM → DCM/MeOH) |

Isocyanate Formation

The compound’s amine group can undergo Curtius rearrangement to form isocyanates, which are reactive intermediates in further synthesis (e.g., carbamate formation) .

Alkylation and Acylation

The dimethylamino group at the 3-position may participate in alkylation or acylation reactions under appropriate conditions (e.g., using alkyl halides or acyl chlorides with bases) .

Structural Insights

The pyridine ring in the compound exhibits planarity with delocalized π-electrons, as evidenced by bond length analysis in analogous pyrazole derivatives . This planarity and electron delocalization likely influence the compound’s reactivity in substitution or coupling reactions.

Challenges and Considerations

-

Impurities : Synthesis via Curtius rearrangement may introduce phosphorous byproducts (e.g., from DPPA), requiring rigorous purification .

-

Yield Optimization : One-pot methods (e.g., direct acid hydrolysis of isocyanates) improve purity compared to multi-step protocols .

-

Regioselectivity : Steric hindrance from substituents (e.g., 4-methylpiperazine) may direct electrophilic attack to less hindered positions during substitution .

Scientific Research Applications

Therapeutic Applications

1. Oncology

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine has shown promise as a therapeutic agent in oncology. Its ability to inhibit specific enzymes and receptors makes it a candidate for treating various cancers, including glioma and other solid tumors. The compound's mechanism involves modulating signaling pathways that regulate cell proliferation and apoptosis, which are critical in cancer progression.

2. Neurology

In neurodegenerative diseases, this compound has potential therapeutic benefits due to its ability to penetrate the blood-brain barrier. It may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting neuroinflammatory processes and neuronal survival pathways.

3. Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. These compounds can potentially inhibit viral replication by interfering with viral enzymes or host cell receptors critical for viral entry and propagation .

Synthesis Steps:

- Starting Materials : 1-(3-Aminopropyl)-4-methylpiperazine and dimethylamine.

- Reaction Conditions : The reaction is conducted under controlled temperature and pressure to ensure complete conversion.

- Purification : The product is purified through crystallization or chromatography techniques to achieve the desired purity level.

Case Study 1: Glioma Treatment

A study evaluated the efficacy of this compound in glioma cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to controls, suggesting its potential as an anti-glioma agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to assess its neuroprotective effects against oxidative stress. The findings demonstrated that treatment with this compound resulted in lower levels of reactive oxygen species and improved neuronal survival rates .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- The N,N-dimethyl group at position 4 in the target compound likely increases lipophilicity (LogD ~2.5–3.5 estimated) compared to the primary amine in ’s analog (LogD ~1.5–2.0), enhancing membrane permeability .

- Positional isomerism (e.g., 2-amine vs. 4-amine in ) alters electronic distribution and steric interactions, impacting receptor binding .

Example Pathway for Target Compound :

Start with 3-chloro-4-nitropyridine.

Substitute chlorine with 4-methylpiperazine.

Reduce nitro group to amine, followed by dimethylation (e.g., using formaldehyde and formic acid).

Physicochemical and Pharmacological Properties

Biological Activity

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine, a compound featuring a pyridine core and a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with appropriate pyridine derivatives. For instance, one method reported the synthesis through a condensation reaction under controlled temperature conditions, yielding the compound with significant purity and yield .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing pyridine moieties have been evaluated for their ability to inhibit telomerase activity, which is crucial for cancer cell proliferation. These studies suggest that such compounds may act as telomerase inhibitors, thereby reducing cancer cell viability .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Telomerase Inhibition | 25 | |

| Pyridine Derivative A | Cell Proliferation Inhibition | 15 | |

| Pyridine Derivative B | Apoptosis Induction | 30 |

2.2 Opioid Receptor Interaction

Another area of interest is the interaction of this compound with opioid receptors. Certain analogues have been shown to exhibit antagonistic activity at κ-opioid receptors, indicating their potential use in managing pain and addiction-related disorders. The structure of this compound allows for favorable interactions within the receptor binding sites .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Telomerase Inhibition : By binding to the active site of telomerase, it may prevent the enzyme from elongating telomeres, thus inhibiting cancer cell proliferation.

- Opioid Receptor Modulation : The piperazine group enhances binding affinity to opioid receptors, potentially modulating pain pathways and influencing neurotransmitter release .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, supporting its potential as an anticancer agent .

Case Study 2: Opioid Receptor Antagonism

In another investigation, the compound was tested for its ability to block κ-opioid receptors in vitro. The results demonstrated that it effectively inhibited receptor activation by selective agonists, suggesting its utility in pain management strategies .

5.

This compound exhibits promising biological activities, particularly in anticancer applications and opioid receptor modulation. Ongoing research into its mechanisms and therapeutic potential could pave the way for novel treatments in oncology and pain management.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine?

Synthesis optimization requires attention to:

- Catalyst selection : Copper(I) bromide and cesium carbonate have been used in analogous piperazinyl-pyridine syntheses to facilitate C–N coupling reactions (e.g., in ).

- Stereochemical control : Enantiomeric intermediates (e.g., (1R,4R) vs. (1S,4S) isomers) must be resolved via chiral chromatography or asymmetric catalysis, as demonstrated in cyclopropane-containing analogs ().

- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) ensures high purity, with yields improved by acid-base extraction to remove unreacted amines ().

- Validation : Confirm product identity via MS (e.g., m/z 198 [M+H]+ for intermediates) and 1H NMR (e.g., δ 8.87 ppm for pyridinyl protons) ().

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Mass Spectrometry (MS) : ESI+ mode detects molecular ions (e.g., m/z 452 [M+H]+ for spirocyclic derivatives) and fragmentation patterns to confirm backbone stability ().

- NMR Spectroscopy : 1H NMR distinguishes methylpiperazine protons (δ 2.3–2.5 ppm) and pyridinyl aromatic protons (δ 8.2–8.9 ppm), while 13C NMR identifies quaternary carbons in heterocycles ().

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for stereoisomers ().

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal stability : TGA/DSC analysis (e.g., boiling point ~270°C for similar amines) identifies decomposition thresholds ().

- pH-dependent stability : Incubate in buffers (pH 2–12) and track degradation via LC-MS; methylpiperazine groups may hydrolyze under strongly acidic conditions ().

- Light sensitivity : UV-Vis spectroscopy monitors absorbance shifts (e.g., 3298 cm⁻¹ IR peaks for thioether analogs degrade upon UV exposure) ().

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

- Piperazine substitution : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) alters receptor binding kinetics, as seen in PDE4 inhibitors where 4-methylpiperazine improved therapeutic indices ().

- Pyridine functionalization : Adding electron-withdrawing groups (e.g., nitro) at the 3-position enhances kinase inhibition by stabilizing π-π stacking in ATP-binding pockets ().

- Solubility optimization : Introducing polar groups (e.g., hydroxyl) on the dimethylamine moiety increases aqueous solubility but may reduce blood-brain barrier penetration ().

Q. How should researchers resolve contradictions between computational predictions and experimental data?

- Case example : If molecular docking predicts high affinity for a target receptor but in vitro assays show weak activity:

Q. What methodologies are recommended for studying its in vitro vs. in vivo pharmacokinetic discrepancies?

- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation of the methylpiperazine ring ().

- Plasma protein binding : Equilibrium dialysis quantifies free fraction, critical for correlating in vitro IC50 with in vivo efficacy ().

- Tissue distribution : Radiolabel the compound (e.g., 14C-methyl group) and track accumulation in organs via autoradiography ().

Q. How can computational modeling guide the design of derivatives with improved potency?

- QSAR studies : Correlate logP, polar surface area, and H-bond donors with PDE4 inhibition ().

- Molecular dynamics : Simulate binding to Aurora kinases to identify residues (e.g., Lys162) critical for hydrogen bonding with the pyridinyl nitrogen ().

- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks (e.g., hERG inhibition) ().

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.